N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-methylbenzamide
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Overview
Description
“N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-methylbenzamide” is a chemical compound . It is a member of the class of benzamides . It is a fluorinated building block and participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .
Synthesis Analysis
The synthesis of this compound involves several steps. The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Molecular Structure Analysis
The molecular formula of this compound is C20H12Cl2F6N4O2 . The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 525.23 . More detailed properties could not be found in the search results.Scientific Research Applications
Heterocyclic N-oxide Molecules in Drug Applications
Research on heterocyclic N-oxide molecules, which share structural motifs with the compound of interest, underscores their significance in drug development. These molecules have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Their utility spans across metal complexes formation, catalysts design, and as intermediates in organic synthesis, highlighting their potential in medicinal chemistry (Li et al., 2019).
Pharmacokinetics and Safety of Insect Repellents
A review focusing on the pharmacokinetics, formulation, and safety of N,N-diethyl-3-methylbenzamide (DEET), an all-purpose topical insect repellent, provides insight into the considerations necessary for developing and evaluating the safety of chemical compounds used in close contact with humans. This includes analysis of skin penetration, biodistribution, metabolism, and elimination, as well as the potential for side effects and interactions with other compounds (Qiu et al., 1998).
Environmental Fate and Behavior of Parabens
The study of parabens, utilized as preservatives in various consumer products, offers parallels to understanding the environmental persistence and biological effects of a wide array of synthetic compounds. Despite their beneficial uses, the potential for weak endocrine disruption and the ubiquity in environmental matrices raise concerns about long-term exposure and necessitate ongoing research into safer and more sustainable alternatives (Haman et al., 2015).
Mechanism of Action
Target of Action
It is suggested that compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves .
Mode of Action
It is suggested that similar compounds may act as antagonists to certain receptors .
Biochemical Pathways
It is suggested that similar compounds may affect the function of peripheral sensory trigeminal nerves .
Result of Action
It is suggested that similar compounds may have effects on the function of peripheral sensory trigeminal nerves .
Safety and Hazards
Future Directions
With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . It is expected that many novel applications of this compound will be discovered in the future .
Properties
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O2/c1-10-4-2-3-5-12(10)14(23)21-6-7-24-15-13(17)8-11(9-22-15)16(18,19)20/h2-5,8-9H,6-7H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGILKGAUXCGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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